2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one is an organic compound belonging to the quinazolinone family, characterized by a unique structure that combines a quinazolinone core with a furan ring. This compound has attracted significant interest in scientific research due to its potential biological activities, including anti-inflammatory and anticancer properties.
The compound is classified as a heterocyclic organic compound, specifically a quinazolinone derivative. Its molecular formula is , and it has a molecular weight of approximately 258.28 g/mol. The unique structural features of this compound make it a subject of various synthetic and biological studies.
The synthesis of 2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the condensation of 2-aminobenzamide with 5-methylfurfural in the presence of a catalyst. Common solvents for this reaction include ethanol or methanol, and the reaction is usually conducted under reflux conditions to facilitate product formation.
Industrial Production: For larger-scale production, optimized methods may be employed, utilizing continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to enhance yield and purity.
The molecular structure of 2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one consists of:
The compound's structural representation can be described by its canonical SMILES notation: CC1=CC=C(O1)C2CC3=C(C(=O)C2)C(=NC(=N3)N)N. The incorporation of both the furan ring and the quinazolinone structure contributes to its unique chemical properties.
2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one can participate in several chemical reactions:
The mechanism of action for 2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets within biological systems. It may bind to various enzymes or receptors, modulating their activity and resulting in diverse biological effects. The precise molecular targets and pathways are context-dependent, varying according to the specific applications being investigated.
The physical properties of 2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one include:
Key chemical properties include:
These properties are crucial for determining the compound's behavior in various applications.
2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific applications:
The systematic IUPAC name 2-amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one defines the core structure and substituents unambiguously. The parent heterocycle is a 5,6,7,8-tetrahydroquinazolin-5-one, with saturation at positions 5,6,7,8. The "5(6H)-one" notation specifies a ketone at position 5 of the bicyclic system. The substituent "7-(5-methyl-2-furyl)" denotes a 5-methylfuran-2-yl group attached to carbon 7 of the dihydroquinazolinone scaffold. The "2-amino" group completes the primary substituents .
Isomeric variations arise from three key structural features:
Table 1: Key Nomenclature Components
| Structural Element | IUPAC Designation | Positional Significance |
|---|---|---|
| Parent Heterocycle | 7,8-Dihydroquinazolin-5(6H)-one | Defines partially saturated quinazolinone core |
| Primary Substituent | 7-(5-Methylfuran-2-yl) | Furanyl group at chiral C7 center |
| Functional Group | 2-Amino | Electron-donating group influencing tautomerism |
The 5-methyl-2-furyl group at C7 exhibits distinct electronic and steric properties that modulate the compound’s reactivity:
Table 2: Comparative Substituent Effects at Quinazolinone C7 Position
| C7 Substituent | Source Compound | Electronic Contribution | Steric Bulk (ų) |
|---|---|---|---|
| 5-Methyl-2-furyl | Target Compound | Moderate π-donation (+M), weak σ-donation (+I) | ~55 |
| Thiophen-2-yl | EVT-4551912 | Stronger π-acceptance (−M) | ~60 |
| Phenyl | Fenquizone analogs [6] | Moderate π-acceptance (−M) | ~70 |
| Methyl | 2-Amino-7,7-dimethyl-4-(5-methyl-2-furyl) derivative [5] | σ-donation (+I) only | ~25 |
Structurally, the target compound belongs to the 2-amino-7,8-dihydroquinazolin-5(6H)-one subclass, characterized by a partially saturated quinazoline core with an amino group at C2 and ketone at C5. Key differentiators from related dihydroquinazolinones include:
Notably, gold-catalyzed syntheses of dihydroquinazolinones typically yield C2-aryl/alkyl variants (e.g., 2-(4-benzoyl-5-phenylfuran-2-yl)-2-phenyl derivatives [4]), making this 2-amino-7-heteroaryl analog a structurally distinct entity warranting separate classification.
Table 3: Classification of Representative Dihydroquinazolinones
| Compound Name | Core Structure | Key Substituents | Biological Relevance |
|---|---|---|---|
| 2-Amino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one | 7,8-Dihydroquinazolin-5(6H)-one | C2: Amino; C7: 5-Methylfuran-2-yl | Research compound (structural novelty) |
| Febrifugine [6] | 3,4-Dihydropyrido[2,1-b]quinazolin-9(1H)-one | C2: Piperidinyl; C3: Hydroxy | Antimalarial (historical) |
| Fenquizone [4] | 7,8-Dihydroquinazolin-5(6H)-one | C3: Phenylsulfonyl | Diuretic/antihypertensive |
| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | Aromatic quinazolin-4(3H)-one | C2: 1H-Indol-3-yl | Antimicrobial |
| 2-[(Furan-2-ylmethyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one [3] | 7-Methyl-7,8-dihydroquinazolin-5(6H)-one | C2: (Furan-2-ylmethyl)amino | Synthetic intermediate |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1